Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
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Overview
Description
Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclodeca[b]furan structure, followed by the introduction of various substituents through reactions such as esterification, chlorination, and hydroxylation. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions due to its functional groups:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups may participate in hydrogen bonding and other interactions, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other cyclodeca[b]furan derivatives with different substituents These compounds may share some chemical properties but differ in their reactivity and applications For example, compounds with different ester or chloro groups may have varying biological activities or industrial uses
Properties
Molecular Formula |
C23H29ClO9 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3 |
InChI Key |
BQXRLMULBZGQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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